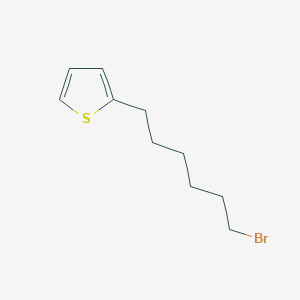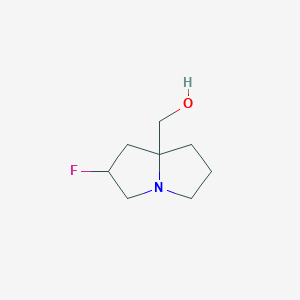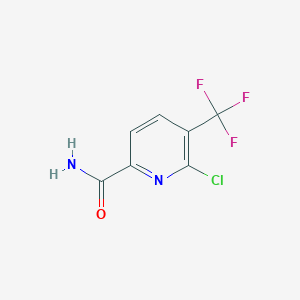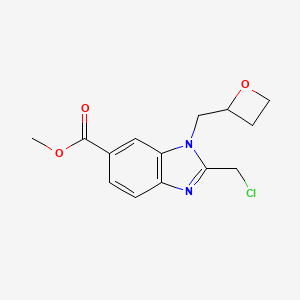![molecular formula C16H18ClN3O B12501750 1-(2-Chlorophenyl)-3-[4-(dimethylamino)benzyl]urea](/img/structure/B12501750.png)
1-(2-Chlorophenyl)-3-[4-(dimethylamino)benzyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a dimethylaminophenyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea typically involves the reaction of 2-chlorophenyl isocyanate with 4-(dimethylamino)benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(2-chlorophenyl)-1-{[4-(methylamino)phenyl]methyl}urea
- 3-(2-chlorophenyl)-1-{[4-(ethylamino)phenyl]methyl}urea
- 3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]ethyl}urea
Uniqueness
3-(2-chlorophenyl)-1-{[4-(dimethylamino)phenyl]methyl}urea is unique due to the presence of both a chlorophenyl group and a dimethylaminophenyl group, which confer specific chemical and biological properties
特性
分子式 |
C16H18ClN3O |
|---|---|
分子量 |
303.78 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-[[4-(dimethylamino)phenyl]methyl]urea |
InChI |
InChI=1S/C16H18ClN3O/c1-20(2)13-9-7-12(8-10-13)11-18-16(21)19-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H2,18,19,21) |
InChIキー |
CTUMZUWCSZPGCC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide](/img/structure/B12501676.png)
![N-(3-Methylphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12501680.png)

![9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12501693.png)
![Ethyl 3-[(diphenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501708.png)


![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12501724.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12501729.png)
![N-{(E)-[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12501733.png)

![2-{[2-(dimethylamino)ethyl]sulfanyl}-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12501742.png)

![Methyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501756.png)
